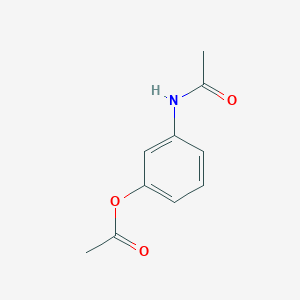

3-Acetamidophenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetamidophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKGGFEPJUBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282961 | |

| Record name | 3-ACETAMIDOPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-89-1 | |

| Record name | 6317-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ACETAMIDOPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-Acetamidophenyl acetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 3-Acetamidophenyl acetate. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported experimental findings with predicted properties to offer a comprehensive profile of the compound.

Core Physical and Chemical Properties

This compound, with the CAS number 6317-89-1, is the meta-isomer of the more commonly known 4-Acetamidophenyl acetate (Diacetamate).[1][2][3][4] Its chemical structure consists of a phenyl ring substituted with an acetamido group and an acetate group at positions 1 and 3, respectively.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | [1][2][5] |

| Molecular Weight | 193.20 g/mol | [5] |

| Physical State | White solid | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (Expected to be soluble in polar organic solvents) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H) ppm | [6] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 ppm | [6] |

| Mass Spectrum (m/z) | 108.058 | [6] |

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are outlined below. These are generalized procedures that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[7]

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.[7]

References

- 1. appchemical.com [appchemical.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | 6317-89-1 [sigmaaldrich.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. (3-Acetamidophenyl) acetate | C10H11NO3 | CID 231988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

The Unveiling of 3-Acetamidophenyl Acetate: A Comprehensive Guide to its Structure, Elucidation, and Characterization

For Immediate Release

This technical guide provides an in-depth analysis of 3-acetamidophenyl acetate, a significant organic compound with applications in chemical synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its structural elucidation and characterization through modern analytical techniques.

Introduction

This compound, also known as m-acetoxyacetanilide, is an aromatic compound containing both an acetamide and an acetate functional group. Its chemical structure makes it a subject of interest for studies in organic synthesis and medicinal chemistry. Understanding its physicochemical properties and spectral characteristics is crucial for its identification, purification, and potential application. This guide outlines the key data and experimental protocols for the comprehensive analysis of this molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and quality control. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3-acetamidophenyl) acetate | |

| Synonyms | 3'-Acetoxyacetanilide, m-Acetoxyacetanilide | |

| CAS Number | 6317-89-1 | |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform. | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acetylation of 3-aminophenol. This reaction involves the protection of the amino group as an acetamide, followed by the esterification of the phenolic hydroxyl group.

Experimental Protocol: Synthesis

Materials:

-

3-Aminophenol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve 3-aminophenol in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add a base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Perform an aqueous workup by washing the organic layer sequentially with dilute hydrochloric acid, water, and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: A ¹H NMR spectrum is recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetamide and acetate groups.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.47 | s | 1H | Ar-H |

| ~7.30-7.26 | m | 2H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~2.30 | s | 3H | OCOCH₃ |

| ~2.17 | s | 3H | NHCOCH₃ |

Experimental Protocol: A ¹³C NMR spectrum is recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Data Interpretation: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[3]

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | C=O (ester) |

| ~130.2 | Ar-C |

| ~127.3 | Ar-C |

| ~124.9 | Ar-C |

| ~121.3 | Ar-C |

| ~115.7 | Ar-C |

| ~14.9 | CH₃ (acetamide) |

| Not specified | C=O (amide) |

| Not specified | CH₃ (acetate) |

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~1760 | C=O stretch | Ester |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.

Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₁₀H₁₁NO₃ is expected at m/z 193. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Biological Significance and Potential Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to acetanilide and the well-known drug acetaminophen (paracetamol) suggests potential involvement in similar metabolic pathways. Acetanilide is metabolized in the body to acetaminophen, which then undergoes further biotransformation.[1][4] A plausible metabolic pathway for this compound would involve its hydrolysis to 3-acetamidophenol.

The metabolic activation of the structurally related acetaminophen is well-characterized and provides a framework for a hypothetical pathway. Acetaminophen is primarily metabolized through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of overdose, glutathione stores are depleted, leading to covalent binding of NAPQI to cellular proteins, oxidative stress, and ultimately hepatotoxicity.[5] This pathway involves the activation of c-Jun N-terminal kinase (JNK) and the mitochondrial permeability transition pore.[5][7]

References

- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 2. nj.gov [nj.gov]

- 3. rsc.org [rsc.org]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Acetamidophenyl Acetate from 3-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-acetamidophenyl acetate from 3-aminophenol. The document details the chemical properties of the involved substances, a step-by-step experimental protocol, and methods for purification and characterization of the final product.

Introduction

The acetylation of aminophenols is a fundamental reaction in organic synthesis, with applications in the pharmaceutical and fine chemical industries. This compound, a di-acetylated derivative of 3-aminophenol, serves as a valuable intermediate in the synthesis of various organic compounds. This guide outlines the direct acetylation of 3-aminophenol using acetic anhydride to yield this compound. The reaction involves the acetylation of both the amino and hydroxyl functional groups of the 3-aminophenol molecule.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the reactant, reagent, and product is presented in the table below for easy reference and comparison.

| Property | 3-Aminophenol | Acetic Anhydride | This compound |

| Molecular Formula | C₆H₇NO | C₄H₆O₃ | C₁₀H₁₁NO₃ |

| Molecular Weight | 109.13 g/mol | 102.09 g/mol | 193.20 g/mol [1][2] |

| Appearance | White to light gray or pinkish crystals | Colorless liquid | White solid |

| Melting Point | 120-124 °C | -73.1 °C | 155 °C[2] |

| Boiling Point | 164 °C at 11 mmHg | 139.8 °C | 329.41 °C (estimated)[2] |

| Density | 0.99 g/cm³ | 1.082 g/cm³ | - |

| Solubility in Water | 35 g/L at 20 °C | Reacts to form acetic acid | 0.32 g/L at 25 °C[2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-aminophenol.

Materials and Equipment

-

3-Aminophenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol-water mixture)

-

Ice bath

Synthesis Procedure

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol in a minimal amount of pyridine.

-

Slowly add an excess of acetic anhydride (at least 2 molar equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product. The excess acetic anhydride will be hydrolyzed to acetic acid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any remaining acetic acid and pyridine.

-

Dry the crude this compound.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as an ethanol-water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals to a constant weight.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Both the amino and hydroxyl groups of 3-aminophenol act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. Pyridine acts as a catalyst by activating the acetic anhydride and neutralizing the acetic acid byproduct.

Figure 1. Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (155 °C).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the amide and ester functional groups. Expected peaks include N-H stretching, C=O stretching for both the amide and ester, and C-O stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups of the acetyl functions.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide and ester, the aromatic carbons, and the methyl carbons.

-

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

3-Aminophenol: Harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Reacts violently with water.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound from 3-aminophenol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in their research and development endeavors.

References

CAS number and molecular weight of 3-Acetamidophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetamidophenyl acetate, a lesser-known isomer of the acetaminophen impurity diacetamate. This document consolidates available information on its chemical properties, synthesis, and potential biological activities. While research on this specific isomer is limited, this guide aims to provide a foundational resource for researchers and drug development professionals interested in its further investigation.

Chemical Identity and Properties

This compound is an organic compound and an isomer of diacetamate (4-Acetamidophenyl acetate), a known impurity of acetaminophen. A clear understanding of its fundamental properties is crucial for any experimental work.

| Property | Value | Citation(s) |

| CAS Number | 6317-89-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol (approx.) | |

| Synonyms | m-Acetoxyacetanilide, 3'-Acetoxyacetanilide |

Synthesis of this compound

Experimental Workflow: Synthesis Pathway

The proposed synthesis involves the selective acetylation of the amino group of 3-aminophenol, followed by the acetylation of the hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of 3-Acetamidophenol from 3-Aminophenol

This procedure is adapted from established methods for the acetylation of aminophenols.

-

Dissolution: Dissolve 3-aminophenol in a minimal amount of warm 50% acetic acid.

-

Cooling: Cool the solution to room temperature.

-

Acetylation: Add 1.1 molecular equivalents of acetic anhydride to the cooled solution.

-

Reaction: Stir the mixture for 30 minutes.

-

Precipitation: Dilute the solution with an equal volume of ice-cold water and chill to induce crystallization.

-

Isolation: Collect the resulting solid, 3-acetamidophenol, by filtration, wash with ice-cold water, and dry.

Step 2: Synthesis of this compound from 3-Acetamidophenol

This protocol is based on a general method for the acetylation of phenols.[2]

-

Reaction Setup: In a suitable flask, combine 3-acetamidophenol (1 equivalent), acetic anhydride (5 equivalents), and dried sodium bicarbonate (2 equivalents) in a dry solvent such as toluene.[2]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activity and Experimental Assays

Direct research on the biological effects of this compound is scarce. However, studies on its isomer, 2-acetamidophenyl acetate, suggest a potential for antiviral activity, specifically as an inhibitor of influenza neuraminidase. This provides a logical starting point for investigating the bioactivity of the 3-isomer.

Hypothetical Target: Influenza Neuraminidase

Given that 2-acetamidophenyl acetate has been investigated as an influenza neuraminidase inhibitor, it is plausible that this compound may exhibit similar properties. Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, making it a key target for antiviral drugs.[3]

Experimental Protocol: Neuraminidase Inhibition Assay

To evaluate the potential of this compound as a neuraminidase inhibitor, a standard fluorometric or chemiluminescent assay can be employed.[4][5]

-

Virus Preparation: Obtain a standardized preparation of influenza virus with a known neuraminidase activity.

-

Compound Dilution: Prepare a series of dilutions of this compound in an appropriate buffer.

-

Reaction Incubation: In a microplate, incubate the virus preparation with the different concentrations of the test compound for a defined period.

-

Substrate Addition: Add a fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA or a 1,2-dioxetane derivative) to each well.[4][6]

-

Signal Detection: Measure the fluorescence or luminescence generated by the enzymatic cleavage of the substrate.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the neuraminidase activity.[4]

In Vitro Antiviral Activity Assay

Beyond enzymatic assays, it is essential to assess the compound's activity in a cell-based model of viral infection.

-

Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well format.

-

Infection: Infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

-

Treatment: Treat the infected cells with various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Endpoint Measurement: Determine the extent of viral replication by methods such as:

Signaling Pathways: A Putative Connection

There is no direct evidence linking this compound to specific signaling pathways. However, its structural similarity to other biologically active molecules allows for some informed speculation. As an acetate-containing compound, it might influence cellular processes where acetate plays a role, such as metabolism and epigenetic regulation.

Logical Relationship: Potential for Downstream Effects

The following diagram illustrates a hypothetical cascade of events following the potential inhibition of influenza neuraminidase by this compound, leading to a reduction in viral propagation.

Caption: Hypothetical mechanism of antiviral action.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited characterization in the scientific literature. This guide provides a starting point for its synthesis and biological evaluation, primarily focusing on its potential as an antiviral agent based on the activity of a structural isomer. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and comprehensive analytical characterization.

-

Broad Biological Screening: Evaluating its activity against a wider range of biological targets beyond influenza neuraminidase.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular mechanisms and signaling pathways involved.

-

In Vivo Efficacy and Toxicology: Assessing its therapeutic potential and safety profile in animal models.

The exploration of understudied chemical entities like this compound holds the potential for the discovery of novel therapeutic agents. This guide serves as a catalyst for such endeavors, providing the necessary foundational information for researchers to embark on this exploratory path.

References

- 1. In vitro antiviral activity of plant extracts from Asteraceae medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2860172B1 - Method for preparing acetamidophenyl - Google Patents [patents.google.com]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3-Acetamidophenyl Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action for 3-Acetamidophenyl acetate and its derivatives is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis based on the well-established mechanisms of its positional isomers, particularly 4-Acetamidophenyl acetate, and the broader class of acetamide derivatives. The presented pathways and experimental data, while relevant, should be considered as a predictive framework for the study of this compound derivatives.

Executive Summary

This compound belongs to a class of compounds with significant therapeutic potential. While its direct pharmacological profile is yet to be fully elucidated, the mechanisms of its structural analogs suggest several probable pathways. The primary hypothesized mechanism, based on its close structural relationship to Diacetamate (4-Acetamidophenyl acetate), is the inhibition of cyclooxygenase (COX) enzymes, central to the inflammatory cascade. This is likely preceded by in-vivo hydrolysis to its corresponding phenol, an analog of the widely used analgesic and antipyretic, acetaminophen. Furthermore, the broader family of acetamide derivatives has been shown to exhibit a range of biological activities, including antioxidant effects, induction of apoptosis, and modulation of inflammatory cytokines like TNF-α. This guide will delve into these potential mechanisms, present available quantitative data from related compounds, and provide detailed experimental protocols to facilitate further research into the specific actions of this compound derivatives.

The Predominant Hypothesis: Cyclooxygenase (COX) Inhibition

The most probable mechanism of action for this compound is through the inhibition of cyclooxygenase enzymes, based on the activity of its 4-positional isomer, 4-Acetamidophenyl acetate (Diacetamate). Diacetamate is known to be a prodrug of acetaminophen, which exerts its effects through COX inhibition.

Metabolic Activation Pathway

It is hypothesized that this compound undergoes hydrolysis by esterases in the body to form 3-hydroxyacetanilide (a positional isomer of acetaminophen) and acetic acid. This active metabolite is then believed to interact with the COX enzymes.

The Cyclooxygenase Pathway and Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Inhibition of these enzymes is a common mechanism for analgesic and anti-inflammatory drugs. Acetaminophen, the active metabolite of the 4-isomer, is a known COX inhibitor, with some studies suggesting selectivity for a splice variant of COX-1, often termed COX-3, which is prominent in the central nervous system.

Quantitative Data for Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes the known inhibitory concentrations for its 4-isomer and the active metabolite, acetaminophen.

| Compound | Target | IC50 | Reference |

| 4-Acetamidophenyl acetate | COX-2 | 25.8 µM | |

| Acetaminophen | Canine COX-3 | 64 µmol·L | [1] |

| Acetaminophen | Canine COX-1 | 133 µmol·L | [1] |

| Acetaminophen | Canine COX-2 | 5887 µmol·L | [1] |

Other Potential Mechanisms of Action

The diverse biological activities of various acetamide derivatives suggest that this compound could possess other mechanisms of action beyond COX inhibition.

Anti-inflammatory Effects via Cytokine Modulation

Some acetamide derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This represents a distinct anti-inflammatory pathway from COX inhibition.

Antioxidant Activity

Certain phenoxyacetamide derivatives have demonstrated antioxidant properties. This is typically measured by their ability to scavenge free radicals, which can contribute to cellular damage and inflammation.

Induction of Apoptosis

In the context of oncology, some phenoxyacetamide derivatives have been found to induce apoptosis (programmed cell death) in cancer cell lines. This mechanism is of significant interest in the development of novel anti-cancer agents.

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed protocols for key experiments relevant to the potential mechanisms of action discussed.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is for a fluorometric assay to screen for COX-2 inhibitors.

Materials:

-

COX-2 Assay Buffer

-

COX Probe

-

COX Cofactor

-

Human Recombinant COX-2

-

Arachidonic Acid

-

Celecoxib (Inhibitor Control)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well white opaque plate with a flat bottom

-

Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test inhibitor to 10 times the desired final concentration with COX Assay Buffer.

-

Plate Setup:

-

Sample Wells: Add 10 µl of the diluted test inhibitor.

-

Enzyme Control Wells (No Inhibitor): Add 10 µl of COX Assay Buffer.

-

Inhibitor Control Wells: Add 2 µl of Celecoxib and 8 µl of COX Assay Buffer.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add the reconstituted Human Recombinant COX-2 enzyme to the appropriate wells.

-

Reaction Initiation: Add 80 µl of the Reaction Mix to each well. Initiate the reaction by adding 10 µl of diluted Arachidonic Acid to all wells simultaneously.

-

Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the slope of the linear range of the fluorescence plot for each well. The percent inhibition is calculated using the formula: % Inhibition = ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100

MTT Assay for Cytotoxicity and Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell culture medium

-

Cells of interest (e.g., a cancer cell line to test for apoptosis-inducing effects)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µl of the MTT labeling reagent to each well for a final concentration of 0.5 mg/ml.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

-

Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

ABTS Assay for In Vitro Antioxidant Capacity

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or other suitable solvent

-

Test compound (this compound derivative)

-

Trolox (a water-soluble vitamin E analog) as a standard

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS•+ Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay:

-

Add a small volume of the test compound or Trolox standard at various concentrations to the wells of a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

-

Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 6 minutes) and then measure the absorbance at 734 nm.

-

Data Analysis: The percentage of inhibition of absorbance is calculated and plotted as a function of the concentration of the test compound and the standard. The antioxidant capacity is often expressed as Trolox equivalents.

TNF-α ELISA for Anti-inflammatory Activity

This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of TNF-α in cell culture supernatants.

Materials:

-

Human TNF-α ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

-

Cell line capable of producing TNF-α upon stimulation (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Culture the cells and stimulate them with LPS in the presence or absence of the test compound for a specified period.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Protocol:

-

Add standards and samples to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound substances.

-

Add the biotin-conjugated anti-human TNF-α antibody and incubate.

-

Wash the wells and add Streptavidin-HRP.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated, and the concentration of TNF-α in the samples is determined by interpolating from the standard curve. The inhibitory effect of the test compound is calculated by comparing the TNF-α levels in treated versus untreated, LPS-stimulated cells.

Conclusion and Future Directions

While the precise mechanism of action for this compound derivatives remains to be definitively established, the available evidence from structurally related compounds provides a strong foundation for future research. The primary avenue of investigation should focus on its potential as a COX inhibitor, following metabolic activation. However, researchers should also remain cognizant of other plausible mechanisms, including direct anti-inflammatory effects through cytokine modulation, antioxidant activity, and the potential for inducing apoptosis in relevant cell types. The experimental protocols detailed in this guide offer a comprehensive toolkit for elucidating the pharmacological profile of this promising class of compounds. Further studies, including in-vivo animal models and detailed structure-activity relationship (SAR) analyses, will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

Literature review on the synthesis of N-(3-hydroxyphenyl)acetamide

An In-depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

N-(3-hydroxyphenyl)acetamide, also known as 3-hydroxyacetanilide or metacetamol, is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol.[1] While not commercially marketed as a pharmaceutical, its synthesis and properties are of significant interest to researchers in medicinal chemistry and drug development for comparative studies and as a building block for more complex molecules. This technical guide provides a comprehensive literature review of the synthetic routes to N-(3-hydroxyphenyl)acetamide, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Routes and Mechanisms

The most common and straightforward method for the synthesis of N-(3-hydroxyphenyl)acetamide is the N-acetylation of 3-aminophenol. This reaction is analogous to the industrial synthesis of its isomer, paracetamol, from 4-aminophenol.

N-Acetylation of 3-Aminophenol

The primary synthetic route involves the reaction of 3-aminophenol with an acetylating agent, typically acetic anhydride. In this reaction, the amino group (-NH2) of 3-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion to form the stable amide product.

The amino group is a significantly stronger nucleophile than the phenolic hydroxyl group (-OH). This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. Consequently, N-acetylation occurs preferentially over O-acetylation.[2]

The reaction is typically carried out in an aqueous medium or an organic solvent. The use of a buffer, such as sodium acetate, can be employed to neutralize the acetic acid byproduct formed during the reaction, which can protonate the amino group of the starting material and render it non-nucleophilic.[3]

A less common approach involves a multi-step synthesis starting from acetanilide. This route includes nitration of acetanilide, followed by reduction of the nitro group to an amino group, diazotization, and finally hydroxylation.[4] However, this method is more complex and generally results in lower overall yields compared to the direct acetylation of 3-aminophenol.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N-(3-hydroxyphenyl)acetamide via the N-acetylation of 3-aminophenol with acetic anhydride.

| Starting Material | Reagent | Solvent | Molar Ratio (Aminophenol:Anhydride) | Yield | Melting Point (°C) | Reference |

| 3-Aminophenol (66.0 g, 0.60 mol) | Acetic Anhydride (77.8 g, 0.76 mol) | Water (180 mL) | 1 : 1.27 | 81.0 g (89%) | 144-146 | [5] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N-(3-hydroxyphenyl)acetamide based on the literature.[5] The procedure is adapted from a reported synthesis and incorporates purification techniques commonly used for related acetanilide compounds.

Synthesis of N-(3-hydroxyphenyl)acetamide

Materials:

-

3-Aminophenol

-

Acetic Anhydride

-

Deionized Water

-

Activated Carbon (optional, for decolorization)

-

Sodium Dithionite (optional, for decolorization)

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Ice bath

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

-

Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 66.0 g (0.60 moles) of 3-aminophenol to 180 mL of water. Stir the mixture to form a slurry.

-

Acetylation: While stirring, slowly add 77.8 g (0.76 moles) of acetic anhydride to the 3-aminophenol slurry. The reaction is exothermic, and the temperature may increase.

-

Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours or until the reaction is complete. The product may begin to precipitate out of the solution.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize crystallization. Collect the crude N-(3-hydroxyphenyl)acetamide by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid.

-

Purification (Optional Decolorization): If the crude product is colored, it can be decolorized. Transfer the crude solid to a beaker and add a suitable amount of hot water or an ethanol-water mixture to dissolve it. Add a small amount of activated carbon or sodium dithionite and heat the mixture for a short period.[6]

-

Recrystallization: If decolorization was performed, filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven to obtain pure N-(3-hydroxyphenyl)acetamide.

-

Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., IR, NMR) if desired. The expected melting point is in the range of 144-146 °C.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-(3-hydroxyphenyl)acetamide.

References

An In-depth Technical Guide to the Safety and Handling of 4-Acetamidophenyl Acetate

Disclaimer: Initial searches for "3-Acetamidophenyl acetate" yielded limited and ambiguous safety information. The vast majority of available data pertains to its isomer, 4-Acetamidophenyl acetate (CAS No. 2623-33-8), also known as Diacetamate. This guide will focus on the safety and handling of 4-Acetamidophenyl acetate due to the availability of comprehensive data. It is crucial to verify the specific isomer being used and consult the corresponding Safety Data Sheet (SDS) before handling.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling information for 4-Acetamidophenyl acetate.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 193.20 g/mol | [1][4] |

| Appearance | White to off-white solid | [1][4][5] |

| Melting Point | 153-155 °C | [3][5] |

| Boiling Point | 329.41 °C at 760 mmHg | [5] |

| Solubility | Limited water solubility. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [1][3] |

| Vapor Pressure | 7.27E-06 mmHg at 25°C | [3] |

| Density | 1.206 g/cm³ | [3] |

Toxicological Information

Understanding the toxicological profile of 4-Acetamidophenyl acetate is critical for risk assessment and implementing appropriate safety measures.

| Hazard Classification | Statement | Reference |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [5][6][7] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [5][7] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [5][7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | [6][7] |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][7] |

| Skin Protection | Compatible chemical-resistant gloves. Impervious clothing. | [5][6][8] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [5][8] |

Safe Handling Practices

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[5][6]

-

Store locked up.[5]

-

Recommended storage temperature: 2°C - 8°C.[8]

Experimental Protocols

While specific experimental protocols involving 4-Acetamidophenyl acetate are diverse and application-dependent, the following general guidelines for solution preparation should be followed:

Protocol for In Vivo Working Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use. A common protocol involves the use of a co-solvent system. For example, a working solution can be prepared by first dissolving the compound in an organic solvent like DMSO and then diluting it with a vehicle such as corn oil. A typical protocol might be:

-

Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).

-

To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO concentration.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Visualized Workflows and Logical Relationships

To further clarify safety procedures, the following diagrams illustrate key workflows and decision-making processes.

References

- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]

- 2. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound | C10H12O2 | CID 85287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3-Acetamidophenyl Acetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetamidophenyl acetate, a key intermediate and impurity in the synthesis of acetaminophen. Understanding its solubility in various organic solvents is critical for process optimization, purification, and formulation development in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Introduction

This compound, also known as diacetamate or N,O-diacetyl-p-aminophenol, is a derivative of acetaminophen. Its physical and chemical properties, particularly its solubility, are of significant interest to researchers and professionals in drug development and manufacturing. The solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents dictates the choice of solvent for crystallization, purification, and formulation processes. This guide aims to provide a detailed technical resource on the solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 151.5-152.5 °C | [3] |

| LogP | 0.60 | [3] |

Solubility of this compound

The solubility of a compound is influenced by its molecular structure and the properties of the solvent, such as polarity.[4] this compound possesses both polar (acetamide and ester groups) and non-polar (phenyl ring) characteristics, suggesting it will be soluble in polar organic solvents.[4] The general principle of "like dissolves like" is a useful guide in predicting solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain. However, the following data points have been reported:

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.32 g/L | 25 | [3] |

| Dimethyl sulfoxide (DMSO) | > 10 millimolar | Not Specified | [1] |

| DMSO | 100 mg/mL (517.60 mM) | Not Specified | [5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified | [5] |

Qualitative Solubility and Estimation Based on Analogue Data

Qualitative assessments suggest that this compound is expected to dissolve well in polar protic solvents such as alcohols.[4] Given the structural similarity to acetaminophen, its solubility behavior is anticipated to be comparable. The following table presents solubility data for acetaminophen in various organic solvents, which can serve as a useful reference for estimating the solubility of this compound.

Table of Acetaminophen Solubility in Common Organic Solvents

| Solvent | Molar Solubility (M) |

| Methanol | 2.628 |

| Ethanol | Not available in Molarity, but generally soluble |

| Acetone | Not available in Molarity, but generally soluble |

| Ethyl Acetate | 0.082 |

| Dichloromethane (Chloroform) | 0.007 |

| Dimethyl sulfoxide (DMSO) | Soluble |

This data is for acetaminophen and should be used as an estimation for this compound.[6]

Based on this analogue data, it is reasonable to predict that this compound will exhibit good solubility in methanol and ethanol, moderate solubility in acetone and ethyl acetate, and lower solubility in less polar solvents like dichloromethane.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method.[7]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade): ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

-

Analysis:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this step.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant taken

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Relationship of Polarity to Solubility

This diagram illustrates the general relationship between solvent polarity and the expected solubility of a moderately polar compound like this compound.

Caption: Expected solubility based on solvent polarity.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents is limited, this guide provides the available information and a framework for its experimental determination. The qualitative assessment and analogue data from acetaminophen suggest that this compound will have favorable solubility in polar organic solvents, particularly polar protic solvents. The detailed experimental protocol and logical workflows presented herein offer a practical approach for researchers and scientists to generate precise solubility data, which is essential for the successful development and manufacturing of related pharmaceutical products.

References

- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]

- 2. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physicochemical Properties of Acetamidophenyl Acetate Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data regarding the melting and boiling points of acetamidophenyl acetate, with a specific focus on the meta-isomer, 3-Acetamidophenyl acetate. Due to a lack of experimentally determined data for the 3-isomer in publicly accessible databases, this guide also includes data for the well-characterized para-isomer, 4-Acetamidophenyl acetate, for comparative purposes. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physicochemical properties and presents a logical workflow for the synthesis and purification of this class of compounds.

Physicochemical Data of Acetamidophenyl Acetate Isomers

The following table summarizes the available melting and boiling point data for the isomers of acetamidophenyl acetate. It is critical to note that extensive searches of chemical databases and scientific literature did not yield experimentally verified melting or boiling points for this compound. The data presented for the 4-isomer is for contextual and comparative purposes only.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 6317-89-1 | C₁₀H₁₁NO₃ | 193.20 | Data not available | Data not available |

| 4-Acetamidophenyl acetate | 2623-33-8 | C₁₀H₁₁NO₃ | 193.20 | 155[1] | 329.41 (at 760 mmHg)[1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds such as acetamidophenyl acetate.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a small, packed sample (2-3 mm in height) is obtained.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting point range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is prepared and heated at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The recorded melting point is reported as a range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point for 4-Acetamidophenyl acetate is at atmospheric pressure.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of the substance (if solid, it must be melted) is placed in a small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a heating fluid, ensuring the sample is below the fluid level.

-

Heating: The Thiele tube is gently heated, causing the temperature of the fluid and the sample to rise.

-

Observation: As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an acetamidophenyl acetate isomer. This represents a logical sequence of experimental procedures common in organic chemistry.

Caption: Synthesis and Characterization Workflow.

References

The Isomers of Acetamidophenol: A Comprehensive Technical Guide on Their Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and scientific principles of acetamidophenol isomers: ortho-, meta-, and para-acetamidophenol. While para-acetamidophenol, commonly known as acetaminophen or paracetamol, is a globally recognized analgesic and antipyretic, its ortho- and meta- counterparts have remained largely in the realm of academic research. This document delves into the historical context of their synthesis, comparative physicochemical properties, and known pharmacological and toxicological profiles. Detailed experimental protocols for their synthesis are provided, alongside a critical examination of their metabolic pathways and mechanisms of action. Signaling pathways are visualized using the DOT language to facilitate a deeper understanding of their biological interactions. This guide serves as a comprehensive resource for researchers and professionals in drug development, offering a comparative perspective on these structurally related compounds.

Introduction

The acetamidophenol isomers, a group of aromatic compounds, share a common structural scaffold but exhibit distinct physicochemical and biological properties. The position of the hydroxyl group relative to the acetamido group on the benzene ring dictates their isomeric form and, consequently, their interaction with biological systems. The para-isomer (4-acetamidophenol) is the well-established pharmaceutical agent, acetaminophen. The ortho- (2-acetamidophenol) and meta- (3-acetamidophenol) isomers, while not used therapeutically, are of significant interest for comparative pharmacology and toxicology studies. Understanding the nuances of their discovery, synthesis, and biological activities provides valuable insights into structure-activity relationships and the broader field of medicinal chemistry.

Discovery and History

The history of acetamidophenol is intrinsically linked to the development of synthetic analgesics in the late 19th century, a period marked by the exploration of coal tar derivatives for medicinal purposes.

The Precursors: Acetanilide and Phenacetin

The journey to acetaminophen began with the serendipitous discovery of the analgesic and antipyretic properties of acetanilide in 1886 by Arnold Cahn and Paul Hepp.[1][2] Marketed as Antifebrin, it was one of the first synthetic drugs to alleviate pain and fever.[1] However, its use was marred by toxicity, most notably cyanosis due to methemoglobinemia.[3] This prompted the search for safer alternatives.

In 1887, phenacetin (p-ethoxyacetanilide) was introduced by Bayer as a less toxic analgesic.[4] It was later discovered in 1948 by Bernard Brodie and Julius Axelrod that the analgesic effects of both acetanilide and phenacetin were primarily due to their metabolism to paracetamol (acetaminophen).[3] This pivotal discovery revealed that paracetamol was the active metabolite responsible for the therapeutic effects, but without the associated toxicity of its precursors.

The Emergence of para-Acetamidophenol (Acetaminophen)

The first synthesis of what is now known as acetaminophen is credited to Harmon Northrop Morse at Johns Hopkins University in 1878.[5][6] However, its pharmacological potential was not immediately recognized. Another early synthesis may have been conducted by Charles Frédéric Gerhardt in 1852. It was not until the findings of Brodie and Axelrod that acetaminophen was "rediscovered" and its clinical utility appreciated.[3] McNeil Laboratories began marketing acetaminophen in the United States in 1955 as a prescription elixir for children under the brand name Tylenol, offering a safer alternative to aspirin.[1]

The Less Explored Isomers: ortho- and meta-Acetamidophenol

The historical records surrounding the specific first synthesis and discovery of ortho- and meta-acetamidophenol are less prominent than that of their para-isomer. Their synthesis generally follows the same principle of acetylating the corresponding aminophenol (ortho-aminophenol and meta-aminophenol). These isomers have primarily been subjects of academic and comparative toxicological studies rather than candidates for drug development. Research has highlighted differences in their biological activities; for instance, ortho-acetamidophenol has been noted for its anti-inflammatory and anti-platelet properties, while meta-acetamidophenol has shown some analgesic potential but also significant toxicity in rats and humans.

Physicochemical Properties

The isomeric position of the hydroxyl group significantly influences the physical and chemical properties of the acetamidophenol molecules. These differences in properties, such as melting point, boiling point, and solubility, are critical for their purification, formulation, and pharmacokinetic profiles.

| Property | ortho-Acetamidophenol (2-Acetamidophenol) | meta-Acetamidophenol (3-Acetamidophenol) | para-Acetamidophenol (Acetaminophen) |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 151.16 g/mol |

| Melting Point | 209-211 °C | 148-149 °C | 169-171 °C[7] |

| Boiling Point | Decomposes | Decomposes | 387.8 °C at 760 mmHg |

| Appearance | White to off-white crystalline powder | Off-white to beige crystals | White crystalline solid[8] |

| Solubility in Water | Slightly soluble | Soluble in hot water | Very slightly soluble in cold water, more soluble in hot water[9] |

Experimental Protocols: Synthesis of Acetamidophenol Isomers

The synthesis of acetamidophenol isomers is a classic example of N-acetylation of an aminophenol using acetic anhydride. The following protocols provide detailed methodologies for the laboratory-scale synthesis of each isomer.

Synthesis of para-Acetamidophenol (Acetaminophen)

Principle: This synthesis involves the acetylation of the amino group of 4-aminophenol using acetic anhydride.[2][10]

Materials:

-

4-aminophenol

-

Acetic anhydride

-

Water

-

Concentrated Hydrochloric Acid (optional, for purification of starting material)

-

Sodium Acetate (optional, for buffering)

-

Decolorizing carbon (optional)

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Stirring apparatus

-

Buchner funnel and filter flask

-

Beakers

-

Ice bath

Procedure:

-

In a 125 mL Erlenmeyer flask, suspend 2.1 g of p-aminophenol in 35 mL of water.[9]

-

Add 2.0 mL of acetic anhydride to the suspension while stirring.[9]

-

Gently heat the mixture in a water bath with continuous stirring for approximately 10-15 minutes to ensure the completion of the reaction.[9]

-

Cool the reaction mixture in an ice bath to induce crystallization of the crude acetaminophen.[9]

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold water.

-

For purification, the crude product can be recrystallized from hot water. Dissolve the crude solid in a minimum amount of hot water, add a small amount of decolorizing carbon if the solution is colored, and heat briefly.

-

Hot filter the solution to remove the carbon, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Expected Yield: The yield can vary but is typically in the range of 60-70% after recrystallization.

Synthesis of ortho-Acetamidophenol

Principle: This synthesis involves the acetylation of 2-aminophenol with acetic anhydride.

Materials:

-

2-aminophenol

-

Acetic anhydride

-

Ethanol (for recrystallization)

-

Reaction flask

-

Heating source

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 2-aminophenol in a minimal amount of a suitable solvent, or it can be done neat.

-

Slowly add a slight excess of acetic anhydride to the 2-aminophenol with stirring. The reaction is exothermic.

-

After the initial reaction subsides, gently heat the mixture for a short period to ensure complete acetylation.

-

Cool the reaction mixture and add cold water to precipitate the crude 2-acetamidophenol.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain purified 2-acetamidophenol.

Synthesis of meta-Acetamidophenol

Principle: This synthesis involves the acetylation of 3-aminophenol with acetic anhydride in an acidic medium.

Materials:

-

3-aminophenol

-

50% Acetic acid

-

Acetic anhydride

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Ice bath

Procedure:

-

Dissolve m-aminophenol in a minimum amount of warm 50% acetic acid in a reaction flask.

-

Cool the solution to room temperature.

-

Add 1.1 molecular equivalents of acetic anhydride to the solution with stirring.

-

Continue stirring the reaction mixture for approximately 30 minutes.

-

Dilute the solution with an equal volume of ice-cold water and cool in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with ice water, and dry. The product is often sufficiently pure for many purposes.

Metabolism and Signaling Pathways

The metabolism of acetamidophenol isomers is a critical determinant of their therapeutic efficacy and toxicity. The para-isomer has been extensively studied, revealing a complex interplay of metabolic pathways.

Metabolism of para-Acetamidophenol (Acetaminophen)

At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major pathways:

-

Glucuronidation: This is the main metabolic route, where UDP-glucuronosyltransferases (UGTs) conjugate acetaminophen with glucuronic acid to form a non-toxic, water-soluble compound that is readily excreted.[11]

-

Sulfation: Sulfotransferases (SULTs) catalyze the conjugation of acetaminophen with sulfate, another pathway leading to a non-toxic, excretable metabolite.[11]

A minor but crucial pathway involves the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1. This pathway oxidizes a small fraction of acetaminophen to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[8][11] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[8] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8]

Analgesic Mechanism of para-Acetamidophenol

The precise mechanism of acetaminophen's analgesic action is still a subject of research, but several pathways are believed to be involved:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Acetaminophen is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its limited anti-inflammatory effects.[12] However, it is thought to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, within the central nervous system (CNS).[12] This central inhibition of prostaglandin synthesis is believed to contribute to its analgesic and antipyretic effects.

-

The Endocannabinoid System: A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, AM404.[1] In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[1] AM404 is an agonist of the cannabinoid receptor CB1 and also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby enhancing endocannabinoid signaling and producing analgesia.[13]

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. rene.souty.free.fr [rene.souty.free.fr]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. The comparative antipyretic effect of N-acetyl-p-aminophenol and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]